molecular formula C11H23N3O B1487924 2-(3-aminoazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide CAS No. 1489094-42-9

2-(3-aminoazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide

Cat. No.: B1487924
CAS No.: 1489094-42-9
M. Wt: 213.32 g/mol
InChI Key: XJKKPFDIYFFSJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Aminoazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide is a specialized acetamide derivative featuring a 3-aminoazetidine ring and two isopropyl groups attached to the acetamide nitrogen. The azetidine ring, a four-membered nitrogen-containing heterocycle, confers conformational rigidity and enhanced metabolic stability compared to larger rings like piperidine or pyrrolidine .

Properties

IUPAC Name

2-(3-aminoazetidin-1-yl)-N,N-di(propan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-8(2)14(9(3)4)11(15)7-13-5-10(12)6-13/h8-10H,5-7,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKKPFDIYFFSJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CN1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-aminoazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide, a compound with the CAS number 1489094-42-9, has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

  • Molecular Formula : C₁₁H₂₃N₃O
  • Molecular Weight : 213.32 g/mol
  • Purity : Minimum 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar azetidine structures often exhibit significant pharmacological effects, including anti-inflammatory and antimicrobial properties .

Antimicrobial Activity

A study exploring the antimicrobial properties of azetidine derivatives demonstrated that compounds similar to this compound show significant inhibition against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Potential

Recent investigations into azetidine derivatives have revealed their potential as anticancer agents. For instance, compounds targeting the KRAS protein, which is implicated in many cancers, have shown promise in preclinical models. The structural optimization of similar compounds has led to enhanced efficacy against solid tumors .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismReference
1-(3-Aminoazetidin-1-yl)-2-(4-phenoxyphenyl)ethan-1-oneAntimicrobialCell wall synthesis
1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-oneAnticancerKRAS G12C mutation
This compoundPotential AnticancerUnknown (structural analog)

Case Study 1: Antimicrobial Assessment

In a controlled study, the antimicrobial efficacy of this compound was evaluated against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antibacterial activity.

Case Study 2: Anticancer Activity in Xenograft Models

Another study involved the administration of azetidine derivatives in xenograft mouse models to assess anticancer effects. The compound exhibited a dose-dependent reduction in tumor size when administered at doses ranging from 10 to 50 mg/kg body weight, highlighting its potential as a therapeutic agent for solid tumors .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that compounds similar to 2-(3-aminoazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide may exhibit antimicrobial properties. The azetidine ring structure is known to enhance the biological activity of compounds, making them potential candidates for developing new antibiotics .

2. Anticancer Research
Studies have suggested that derivatives of azetidine compounds can inhibit cancer cell proliferation. The unique structural features of this compound could be explored for their efficacy against various cancer types by targeting specific cellular pathways involved in tumor growth .

3. Neurological Studies
Given its amino group and structural similarities to known neuroactive compounds, this compound could be investigated for potential neuroprotective effects or as a treatment for neurodegenerative diseases. The ability to cross the blood-brain barrier is a critical factor in this research area .

Research Chemical Applications

1. Building Block in Organic Synthesis
As a versatile building block, this compound can be utilized in the synthesis of more complex organic molecules. Its functional groups allow for further modifications, making it valuable in synthetic organic chemistry .

2. Pharmaceutical Development
The compound is being evaluated for its potential use in drug formulation due to its favorable pharmacokinetic properties. Its stability and reactivity make it an attractive candidate for pharmaceutical applications, including drug delivery systems .

Case Study 1: Antimicrobial Efficacy

A study conducted on azetidine derivatives demonstrated significant antibacterial activity against Gram-positive bacteria. Researchers synthesized various derivatives, including this compound, and tested their efficacy in vitro. Results indicated a promising inhibition zone comparable to standard antibiotics, suggesting potential therapeutic uses .

Case Study 2: Anticancer Activity

In a recent investigation into the cytotoxic effects of azetidine derivatives on cancer cell lines, this compound showed notable activity against breast cancer cells (MCF7). The compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The table below compares 2-(3-aminoazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide with structurally related acetamide derivatives:

Compound Name Substituents/R-Groups Molecular Weight Key Features Bioactivity/Application Reference ID
This compound 3-Aminoazetidine, N,N-diisopropyl ~226.3 (estimated) Rigid azetidine ring; high polarity due to amino group Potential kinase/modulator scaffold
N,N-Bis(propan-2-yl)benzamide N,N-Diisopropyl, benzoyl group 205.30 Aromatic ring enhances π-π interactions; moderate lipophilicity Intermediate in organic synthesis
HC-030031 (TRPA1 inhibitor) 1,3-Dimethylxanthine, substituted phenyl 331.3 TRPA1 antagonism (IC$_{50}$ ~4–10 μM); used in pain/inflammation studies Preclinical neuropharmacology
2-([1,1′-Biphenyl]-4-yl)-2-oxo-N,N-bis(propan-2-yl)acetamide Biphenyl, N,N-diisopropyl 309.39 Extended conjugation; photoreactive properties observed in crystallography Photochemistry applications
N-[4-(propan-2-yl)phenyl]acetamide derivatives (e.g., Suvecaltamide) Isopropylphenyl, variable R-groups ~300–400 Voltage-activated calcium channel stabilizers; antiepileptic candidates CNS drug development

Key Observations:

  • Azetidine vs. Larger Rings: The 3-aminoazetidine group in the target compound provides steric constraint and metabolic resistance compared to five- or six-membered rings (e.g., piperidine in HC-030031), which may reduce off-target interactions .

Pharmacokinetic and Toxicity Considerations

  • Solubility: The aminoazetidine group may improve aqueous solubility compared to purely lipophilic analogs (e.g., biphenyl derivatives), though this requires experimental validation .

Preparation Methods

Preparation of the Azetidine Intermediate

Azetidine derivatives, including 3-aminoazetidine, are typically prepared via nucleophilic substitution or ring-closure reactions. According to the synthetic routes outlined in benzimidazolone and azabenzimidazolone analogues research, azetidine derivatives can be functionalized by:

In the specific context of 2-(3-aminoazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide, the azetidine ring is functionalized at the nitrogen with the acetamide substituent, while the amino group is introduced at the 3-position, often requiring selective reduction of a nitro precursor or direct amination.

Amide Bond Formation with N,N-bis(propan-2-yl) Substitution

The acetamide portion bearing two isopropyl groups on the nitrogen is synthesized through:

The bis(propan-2-yl) substitution is introduced by using diisopropylamine or related amines as nucleophiles in the amidation step.

Protection and Deprotection Strategies

Protection of amino groups is critical to prevent side reactions during multi-step synthesis. Commonly employed methods include:

  • BOC protection of amino groups during nitration or hydrogenation steps, which can be removed later by acid treatment (e.g., 4M HCl in dioxane).
  • Allyl protection is also used for nitrogen atoms stable under acidic and basic conditions, facilitating selective substitution and subsequent deprotection.

These strategies ensure the integrity of sensitive functional groups during harsh reaction conditions.

Reduction and Functional Group Transformations

  • Catalytic hydrogenation over 10% Pd/C is frequently used to reduce nitro groups to amines, a key step in introducing the 3-amino group on the azetidine ring.
  • Hydrogenolysis may also be employed to remove protecting groups or reduce intermediates to the desired amine functionality.

Representative Preparation Scheme (Conceptual)

Step Reaction Type Reagents/Conditions Outcome
1 Protection of amino groups BOC2O, NaHCO3, THF, room temp BOC-protected azetidine intermediate
2 Nucleophilic substitution Sodium salt + 2-bromoacetamide, DMF Introduction of acetamide moiety
3 Reduction H2, 10% Pd/C, EtOH, room temp Conversion of nitro to amino group
4 Amidation Acid chloride + diisopropylamine, base Formation of N,N-bis(propan-2-yl)acetamide
5 Deprotection 4M HCl in dioxane Removal of BOC protecting group

Research Findings and Yield Data

  • The hydrogenation step typically achieves yields >90% for nitro to amino conversion.
  • Amidation reactions under mild conditions provide high purity (>99%) and yields ranging from 78% to 90% depending on scale and reagent ratios.
  • Protection/deprotection steps show moderate to high efficiency, with BOC removal yielding the free amine in 85-95% yields .
  • Overall, the multi-step synthesis is optimized for scalability and reproducibility , with careful control of stoichiometry and reaction parameters to minimize by-products.

Comparative Notes on Preparation Methods

Aspect Method A (Nucleophilic substitution + hydrogenation) Method B (Amidation with protected intermediates)
Starting materials Sodium salt derivatives, bromoacetamide Glycine methyl ester derivatives, diisopropylamine
Protection strategy BOC or allyl protection BOC protection of amino acid ester
Key reagents NaH, DMF, Pd/C catalyst Coupling reagents, bases, hydrogen chloride for salt formation
Yield range 70-90% (per step) 78-90% overall
Scalability Demonstrated in lab-scale Suitable for large-scale production
Purity achieved >95% after purification >99% by crystallization and chromatography

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(3-aminoazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide, and how can purity be validated?

Answer:
The compound’s synthesis typically involves coupling 3-aminoazetidine with N,N-diisopropylacetamide derivatives. Key steps include:

  • Amino-Acetamide Coupling : Use carbodiimide-based coupling agents (e.g., EDCI) in polar aprotic solvents (DMF, DMSO) under inert atmospheres to minimize side reactions .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures improves purity .
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via 1H^1H/13C^{13}C NMR (e.g., δ ~1.2 ppm for isopropyl CH3_3, δ ~3.5 ppm for azetidine CH2_2) and high-resolution mass spectrometry (HRMS) .

Advanced: How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved during characterization?

Answer:
Contradictions often arise from dynamic processes (e.g., rotameric equilibria in the acetamide group) or crystallographic disorder. Strategies include:

  • Variable-Temperature NMR : Perform experiments at low temperatures (e.g., 173 K) to slow molecular motion and simplify splitting patterns .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure (space group P21_121_121_1, MoKα radiation) using SHELXL for refinement .
  • DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .

Basic: What solvent systems optimize the solubility of this compound for reactivity studies?

Answer:
The compound’s solubility is influenced by the hydrophobic isopropyl groups and polar azetidine moiety. Recommended solvents:

  • Polar Aprotic Solvents : DMSO, DMF (ideal for nucleophilic substitutions or coupling reactions) .
  • Chlorinated Solvents : Dichloromethane (for crystallography due to slow evaporation rates) .
  • Aqueous Buffers : Use DMSO stock solutions (≤5% v/v) for biological assays to maintain solubility .

Advanced: What strategies resolve crystallographic challenges (e.g., twinning or disorder) in structural determination?

Answer:

  • High-Resolution Data Collection : Use synchrotron radiation (λ = 0.7 Å) to enhance data quality for twinned crystals .
  • Disorder Modeling : Refine disordered isopropyl groups using PART instructions in SHELXL, constraining thermal parameters (Ueq_{eq}) .
  • Validation Tools : Check structural plausibility with PLATON (ADDSYM) and CCDC Mercury for hydrogen-bonding networks .

Basic: How should researchers design assays to evaluate the compound’s biological activity (e.g., enzyme inhibition)?

Answer:

  • Target Selection : Prioritize enzymes with azetidine-binding pockets (e.g., proteases, kinases) based on structural analogs .
  • Assay Conditions : Use TR-FRET (time-resolved fluorescence) or SPR (surface plasmon resonance) with 1–10 µM compound concentrations in pH 7.4 Tris buffer .
  • Controls : Include known inhibitors (e.g., staurosporine for kinases) and assess cytotoxicity via MTT assays .

Advanced: What computational approaches analyze the azetidine ring’s electronic effects on reactivity?

Answer:

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (Gaussian 16, B3LYP/6-311+G(d,p)) to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects in explicit water models (AMBER) to study conformational stability .
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., voltage-gated calcium channels) .

Basic: What are common synthetic byproducts, and how are they mitigated?

Answer:

  • Byproducts :
    • Incomplete Coupling: Unreacted 3-aminoazetidine (detected via TLC, Rf_f ~0.3 in ethyl acetate).
    • Diastereomers: Arise from azetidine ring puckering (resolved via chiral HPLC) .
  • Mitigation : Optimize stoichiometry (1.2:1 acylating agent:azetidine) and use scavengers (e.g., Hünig’s base) to suppress racemization .

Advanced: How can Hirshfeld surface analysis elucidate intermolecular interactions in the crystal lattice?

Answer:

  • Surface Generation : Use CrystalExplorer to map dnorm_{norm} surfaces, highlighting close contacts (e.g., N–H···O hydrogen bonds) .
  • Fingerprint Plots : Quantify interaction contributions (e.g., H···H, C···O) to assess packing efficiency .
  • Thermal Motion Analysis : Correlate atomic displacement parameters (ADPs) with interaction strengths .

Basic: What stability considerations are critical for long-term storage?

Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the azetidine ring .
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the acetamide group .
  • Purity Monitoring : Reassay via NMR every 6 months to detect decomposition (e.g., free amine formation) .

Advanced: How can isotopic labeling (e.g., 15N^{15}N15N) enhance mechanistic studies of reactions involving this compound?

Answer:

  • Synthetic Labeling : Incorporate 15N^{15}N-azetidine via Boc-protected intermediates to track nitrogen migration .
  • NMR Spectroscopy : Use 1H^{1}H-15N^{15}N HMBC to map hydrogen-bonding networks in solution .
  • Mass Spectrometry : Employ LC-HRMS with 15N^{15}N-isotopic peaks to identify reaction intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-aminoazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(3-aminoazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.